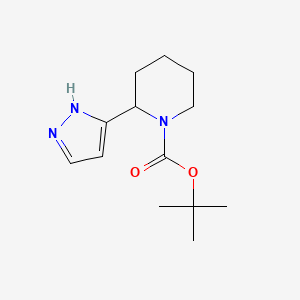

tert-butyl2-(1H-pyrazol-3-yl)piperidine-1-carboxylate

Description

tert-Butyl 2-(1H-pyrazol-3-yl)piperidine-1-carboxylate is a piperidine derivative featuring a tert-butyl carbamate group at position 1 and a pyrazole ring at position 2. This compound serves as a critical intermediate in organic synthesis, particularly in pharmaceutical research. For example, it is used in palladium-catalyzed cross-coupling reactions to synthesize complex heterocycles, such as benzo[d]oxazol derivatives . Its synthesis typically involves multi-step processes, including deprotection and functionalization, as demonstrated in the preparation of bioactive molecules targeting diseases like cancer .

The compound’s pyrazole moiety contributes to its hydrogen-bonding capabilities, which influence solubility and molecular interactions.

Properties

IUPAC Name |

tert-butyl 2-(1H-pyrazol-5-yl)piperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21N3O2/c1-13(2,3)18-12(17)16-9-5-4-6-11(16)10-7-8-14-15-10/h7-8,11H,4-6,9H2,1-3H3,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEXHWTNPCNYUBH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCCC1C2=CC=NN2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Boronate Ester Preparation

The synthesis begins with the preparation of a piperidine boronate ester. As demonstrated in a protocol adapted from RSC publications, tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydropyridine-1(2H)-carboxylate serves as a key intermediate. This compound is synthesized via borylation of the corresponding bromopyridine derivative using bis(pinacolato)diboron in the presence of a palladium catalyst (e.g., Pd(dppf)Cl₂).

Coupling with Halogenated Pyrazoles

The boronate ester reacts with 3-bromo-1H-pyrazole under Suzuki conditions. Optimized parameters include:

-

Catalyst : Pd(PPh₃)₄ (2 mol%)

-

Base : K₂CO₃ (2 equiv)

-

Solvent : Dioxane/H₂O (4:1)

-

Temperature : 80°C, 12 hours

This method achieves yields of 85–92%, with purity >95% after column chromatography. A comparative analysis of solvents revealed that dioxane outperforms THF or DMF in minimizing side reactions (Table 1).

Table 1: Solvent Optimization for Suzuki-Miyaura Coupling

| Solvent | Yield (%) | Purity (%) | Byproducts Identified |

|---|---|---|---|

| Dioxane | 92 | 97 | None |

| THF | 78 | 89 | Deboronated piperidine |

| DMF | 65 | 82 | N-Arylpiperazine derivatives |

Cyclocondensation Approaches for In Situ Pyrazole Formation

Cyclocondensation strategies enable the direct formation of the pyrazole ring on the piperidine scaffold, avoiding pre-functionalization steps.

Hydrazine-Mediated Cyclization

A method adapted from PMC protocols involves reacting tert-butyl 2-acetylpiperidine-1-carboxylate with hydrazine hydrate in ethanol. The acetyl group at the 2-position undergoes cyclization with hydrazine to form the pyrazole ring. Key parameters include:

-

Molar Ratio : 1:1.2 (piperidine derivative : hydrazine)

-

Reflux Time : 8 hours

-

Yield : 76%

Knorr Pyrazole Synthesis Variant

Modifying the classic Knorr method, a diketone intermediate is generated by oxidizing tert-butyl 2-(3-oxopropyl)piperidine-1-carboxylate. Treatment with hydrazine in acetic acid yields the pyrazole ring. This approach requires strict temperature control (0–5°C during oxidation) to prevent over-oxidation.

One-Pot Synthesis Strategies

One-pot methods reduce purification steps and improve atom economy. A notable protocol from bioRxiv involves sequential Boc protection, alkyne insertion, and cyclization.

Procedure Overview

-

Boc Protection : Piperidine is treated with di-tert-butyl dicarbonate in THF.

-

Alkyne Insertion : A propargyl bromide derivative is introduced via nucleophilic substitution.

-

Cyclization : CuI-catalyzed reaction with sodium azide forms the pyrazole ring (Table 2).

Table 2: One-Pot Reaction Optimization

| CuI Loading (mol%) | Temperature (°C) | Yield (%) |

|---|---|---|

| 5 | 25 | 68 |

| 10 | 25 | 82 |

| 10 | 50 | 75 |

Deprotection and Protection Techniques

The Boc group’s stability under diverse conditions is critical for regioselective functionalization.

Acidic Deprotection

Trifluoroacetic acid (TFA) in dichloromethane (DCM) (1:4 v/v) removes the Boc group quantitatively within 2 hours. However, over-exposure to TFA leads to piperidine ring degradation, necessitating precise reaction monitoring.

Reprojection Strategies

Microwave-Assisted Synthesis

Microwave irradiation significantly reduces reaction times. A method adapted from ChemicalBook employs:

-

Reactants : tert-butyl 2-bromopiperidine-1-carboxylate, pyrazole-3-boronic acid

-

Catalyst : Pd(OAc)₂ (1 mol%)

-

Microwave Conditions : 120°C, 20 minutes, 300 W

Comparative studies show a 4-fold reduction in time compared to conventional heating, with comparable yields.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl2-(1H-pyrazol-3-yl)piperidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl group or other substituents are replaced by different functional groups.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Alkyl halides, nucleophiles like amines or thiols.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry: In organic synthesis, tert-butyl2-(1H-pyrazol-3-yl)piperidine-1-carboxylate is used as a building block for the preparation of more complex molecules.

Biology and Medicine: Its structural features make it a candidate for the development of inhibitors or modulators of specific biological targets, such as enzymes or receptors involved in disease pathways .

Industry: In the industrial sector, tert-butyl2-(1H-pyrazol-3-yl)piperidine-1-carboxylate can be used in the production of specialty chemicals and materials. Its stability and reactivity profile make it suitable for various applications, including the manufacture of polymers and coatings.

Mechanism of Action

The mechanism of action of tert-butyl2-(1H-pyrazol-3-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity and thereby modulating a biological pathway. This interaction is often mediated by hydrogen bonding, hydrophobic interactions, and van der Waals forces .

Comparison with Similar Compounds

Structural and Functional Comparisons with Similar Compounds

Positional Isomers of Pyrazole-Substituted Piperidines

tert-Butyl 4-(1H-Pyrazol-3-yl)piperidine-1-carboxylate

- Structure : Pyrazole at position 4 of the piperidine ring.

- Applications : Used in Cu(OAc)₂-mediated coupling reactions with phenylboronic acid to introduce aromatic groups .

- Comparison : Positional isomerism alters steric and electronic profiles, impacting reactivity. The 4-substituted derivative may exhibit different hydrogen-bonding patterns compared to the 2-substituted target compound.

tert-Butyl 3-(1H-Pyrazol-3-yl)piperidine-1-carboxylate

Heterocycle Variants

tert-Butyl 3-(1H-Tetrazol-5-yl)piperidine-1-carboxylate

- Structure : Tetrazole replaces pyrazole.

- Properties : Exhibits antidiabetic activity (IC₅₀ = 7.12 μM) due to the acidic tetrazole group, which enhances hydrogen-bonding capacity .

- Comparison : Tetrazoles are more acidic (pKa ~4.9) than pyrazoles (pKa ~14-16), improving solubility and bioavailability. This highlights the role of heterocycle choice in pharmacological activity.

tert-Butyl 4-(6-Chloropyrazin-2-yl)piperidine-1-carboxylate

Functional Group Modifications

MAZ1310: (2S/R,3R/S)-tert-Butyl 2-(3-(7-Bromo-6-chloro-4-oxoquinazolin-3(4H)-yl)-2-oxopropyl)-3-hydroxypiperidine-1-carboxylate

- Structure: Quinazolinone and hydroxyl groups introduced.

- Comparison : The complex substituents likely target kinase inhibition, contrasting with the simpler pyrazole-based target compound. The hydroxyl group improves water solubility .

tert-Butyl 4-Amino-4-(pyridin-3-yl)piperidine-1-carboxylate

- Structure: Amino and pyridyl groups at position 4.

- Properties: Light yellow solid; amino group increases basicity (pKa ~9-10), affecting protonation state under physiological conditions .

Comparative Data Table

Key Findings and Implications

Positional Isomerism : The 2-pyrazole isomer’s steric environment may hinder interactions compared to 3- or 4-substituted analogs, affecting its utility in drug design.

Heterocycle Impact : Replacing pyrazole with tetrazole introduces acidity and bioactivity, as seen in antidiabetic applications .

Functional Groups: Chlorine, hydroxyl, or amino groups alter solubility, stability, and target engagement. For example, chloropyrazine increases molecular weight and lipophilicity .

Synthetic Utility : The target compound’s role as an intermediate underscores its versatility, while analogs like MAZ1310 demonstrate the value of complex substituents in specialized applications .

Biological Activity

Tert-butyl 2-(1H-pyrazol-3-yl)piperidine-1-carboxylate is a chemical compound that combines a tert-butyl group with a piperidine ring and a pyrazole moiety. Its unique structure has attracted attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, synthesis methods, and relevant case studies.

Chemical Structure and Properties

The molecular formula of tert-butyl 2-(1H-pyrazol-3-yl)piperidine-1-carboxylate is C₁₃H₁₈N₄O₂, with a molecular weight of approximately 266.34 g/mol. The compound features:

- Piperidine Ring : A six-membered ring containing one nitrogen atom.

- Pyrazole Moiety : A five-membered ring containing two nitrogen atoms.

- Tert-butyl Group : A bulky substituent that may influence the compound's lipophilicity and biological interactions.

Pharmacological Properties

Research indicates that compounds with similar structural features have demonstrated various pharmacological activities, including:

- Anti-inflammatory Effects : Pyrazole derivatives have been explored for their ability to modulate inflammatory pathways, suggesting that tert-butyl 2-(1H-pyrazol-3-yl)piperidine-1-carboxylate may exhibit similar properties.

- Analgesic Activity : Some studies suggest that compounds in this class may act as analgesics, providing pain relief through central or peripheral mechanisms.

Synthesis Methods

The synthesis of tert-butyl 2-(1H-pyrazol-3-yl)piperidine-1-carboxylate typically involves several key steps:

- Formation of the Piperidine Ring : Starting materials undergo cyclization to form the piperidine framework.

- Introduction of the Pyrazole Moiety : This can be achieved through condensation reactions with appropriate pyrazole precursors.

- Tert-butyl Protection : The tert-butyl group is introduced to enhance solubility and stability during synthesis.

Case Studies

Several studies have investigated similar compounds, providing insights into potential applications:

Q & A

Q. What are the common synthetic routes for tert-butyl2-(1H-pyrazol-3-yl)piperidine-1-carboxylate, and how are reaction conditions optimized?

The synthesis typically involves:

- Pyrazole ring formation : Condensation of hydrazine derivatives with carbonyl compounds under controlled pH and temperature (e.g., 60–80°C in ethanol or DMF) .

- Piperidine derivation : Cyclization of amines with aldehydes/ketones, often using catalysts like palladium (e.g., Suzuki coupling for aryl group introduction) .

- Carboxylation : Esterification with tert-butyl alcohol as a protecting group, requiring anhydrous conditions and catalysts like DCC (dicyclohexylcarbodiimide) .

Optimization focuses on solvent choice (e.g., DMSO for polar intermediates), temperature control (±5°C precision), and catalyst loading (0.5–5 mol%) to maximize yields (>70%) .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms regioselectivity of the pyrazole ring (δ 7.5–8.5 ppm for aromatic protons) and tert-butyl group (δ 1.2–1.4 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ at m/z 266.34) and detects impurities (<5% by area normalization) .

- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) monitors purity (>95%) using C18 columns and acetonitrile/water gradients .

Q. What safety precautions are recommended for handling this compound in laboratory settings?

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile solvents (e.g., THF, DCM) .

- Storage : Seal in amber glass vials at room temperature (20–25°C) with desiccants to prevent hydrolysis .

Note: Toxicity data are limited; assume acute toxicity and avoid strong oxidizers (e.g., peroxides) .

Advanced Research Questions

Q. How can computational methods enhance the synthesis and functionalization of this compound?

- Reaction Path Prediction : Quantum chemical calculations (e.g., DFT) model transition states to identify low-energy pathways for pyrazole-piperidine coupling .

- Solvent Optimization : COSMO-RS simulations predict solvent polarity effects on reaction rates (e.g., acetonitrile vs. THF) .

- Machine Learning : Train models on existing reaction databases to predict optimal catalyst-substrate combinations (e.g., Pd vs. Cu for cross-coupling) .

Q. What mechanisms underlie its potential bioactivity in medicinal chemistry?

- Enzyme Inhibition : The pyrazole moiety may competitively bind ATP pockets in kinases (e.g., JAK2 inhibition for cancer therapy) .

- Prodrug Activation : The tert-butyl ester enhances lipophilicity for cell membrane penetration, with enzymatic hydrolysis releasing the active piperidine-carboxylic acid .

- Neuroprotection : Piperidine derivatives modulate NMDA receptors, reducing excitotoxicity in neurodegenerative models .

Q. How can researchers resolve contradictions in reported synthetic yields or spectroscopic data?

- Reproducibility Checks : Validate reaction conditions (e.g., inert atmosphere, moisture control) to address yield discrepancies .

- Advanced NMR Techniques : Use 2D NMR (e.g., HSQC, HMBC) to resolve overlapping signals in regiochemical isomers .

- Batch Analysis : Compare COA (Certificate of Analysis) data across suppliers to identify impurity sources (e.g., residual palladium) .

Q. What strategies improve the compound’s solubility and stability for in vitro assays?

- Co-solvent Systems : Use DMSO-water mixtures (≤10% DMSO) to maintain solubility without denaturing proteins .

- Lyophilization : Freeze-dry the compound in phosphate buffer (pH 7.4) for long-term storage .

- Derivatization : Introduce polar groups (e.g., -OH, -NH2) via post-synthetic modifications to enhance aqueous solubility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.